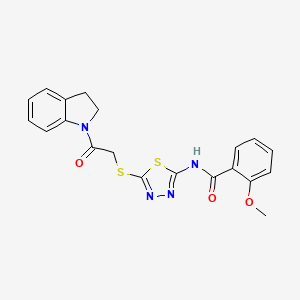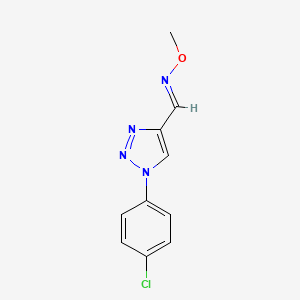
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1808580-34-8. It has a molecular weight of 234.71 . It is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of compounds containing a similar scaffold, tetrahydrobenzo[b]thiophene, has been investigated . Eighteen compounds were synthesized and their NRF2 activation was confirmed through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrobenzo[d]thiazole ring with an amino group at the 2-position and a carboxylic acid group at the 4-position .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
A body of research has been conducted on derivatives of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid hydrochloride, focusing on their synthesis and antimicrobial applications. Notably, derivatives such as N-substituted-3-chloro-2-azetidinones synthesized from 2-Aminobenzothiazole-6-carboxylic acid have shown significant antibacterial and antifungal activities. These derivatives have been tested against microorganisms like Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, Escherichia coli, and various fungal species, demonstrating moderate to good activity (Chavan & Pai, 2007). Similarly, pyridine derivatives synthesized from 2-Amino substituted benzothiazoles have exhibited modest antimicrobial activity against bacteria and fungi (Patel, Agravat & Shaikh, 2011). Additionally, a variety of 2-homodrimenyl-1,3-benzothiazoles and related compounds have been created, showing notable antimicrobial effects against certain fungi and bacteria (Lungu et al., 2022).
Antitumor Applications
In the realm of antitumor research, 2-(4-aminophenyl)benzothiazoles have been identified for their selective and potent antitumor properties. Prodrugs of these compounds have been synthesized to enhance solubility and bioavailability, and they have shown significant in vitro growth inhibitory potency against sensitive cell lines (Bradshaw et al., 2002). These prodrugs undergo rapid and quantitative reversion to their parent compound, targeting only sensitive cells, which is a crucial factor for their antitumor efficacy.
Chemical Transformations and Synthesis Techniques
Various research studies have focused on the synthesis techniques and chemical transformations of derivatives of this compound. For instance, the cyclocondensation of 2-aminothiophenol and carboxylic acids, including those with hydroxyl and amino substituents, has been efficiently carried out under mild conditions, leading to the formation of benzothiazoles. This method provides a general, high-yield approach tolerant to various substituted carboxylic acids (Meghdadi, Amirnasr & Ford, 2012). Furthermore, research into the synthesis and chemical transformations of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives has led to the creation of compounds with potential luminescence and complex-forming properties, expanding the applications of these derivatives in various scientific fields (Vasin, Koldaeva & Perevalov, 2013).
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8;/h4H,1-3H2,(H2,9,10)(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWRGZQLLPSDGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)
![Ethyl 4''-ethoxy-3-(methylsulfonamido)-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate](/img/structure/B2406568.png)
![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)
![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2406570.png)
![2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B2406573.png)
![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)
![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2406578.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2406579.png)
![6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2406580.png)
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2406581.png)